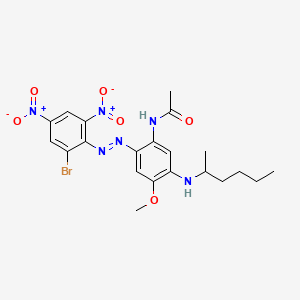

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline

Description

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline is a complex azo dye derivative characterized by a brominated dinitrophenylazo backbone and multiple substituents, including a methoxy group, acetamido moiety, and a branched alkyl chain (N-(1-methylpentyl)). Azo dyes of this class are typically used in textile industries due to their chromophoric properties and resistance to fading .

Properties

CAS No. |

65916-13-4 |

|---|---|

Molecular Formula |

C21H25BrN6O6 |

Molecular Weight |

537.4 g/mol |

IUPAC Name |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(hexan-2-ylamino)-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C21H25BrN6O6/c1-5-6-7-12(2)23-18-10-16(24-13(3)29)17(11-20(18)34-4)25-26-21-15(22)8-14(27(30)31)9-19(21)28(32)33/h8-12,23H,5-7H2,1-4H3,(H,24,29) |

InChI Key |

XDLFAHVQHIYZDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)NC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Bromo-4,6-Dinitroaniline

According to patent CN1043933A (2005), 2-bromo-4,6-dinitroaniline is prepared by ammonolysis of 2-bromo-4,6-dinitrochlorobenzene in the presence of an anion-active dispersion agent such as methylene-bis naphthene sulfonic acid disodium salt. The reaction is carried out in aqueous or water-organic media at 86-90 °C, yielding the target amine with high efficiency (up to 90% yield).

Table 1. Preparation of 2-Bromo-4,6-Dinitroaniline (Selected Examples)

| Entry | Starting Material (g) | Ammonia Solution (mL, 30%) | Dispersion Agent (g) | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2.8 | 100 | 0.28 (methylene-bis naphthene sulfonic acid disodium) | Water | 86-90 | 8 | 85 | 149-151 |

| 2 | 2.8 | 100 + 30 chlorobenzene | 0.28 (same) | Water + chlorobenzene | 88-90 | 8 | 90 | 150-151 |

| 3 | 28 | 300 | 3 (same) | Water | 86-90 | 8 | 85.3 | - |

| 4 | 28 | 300 | 3 (Cresol Formaldehyde Resin + sodium naphthalene sulfonate) | Water | 86-90 | 8 | 85 | - |

Notes: Reaction progress monitored by thin layer chromatography (TLC). Product isolated by filtration, washing, and drying.

This ammonolysis method avoids impurities such as 2,4-dinitroaniline and provides a reliable route to the key intermediate.

Formation of the Azo Compound

The azo linkage is formed by diazotization of the prepared 2-bromo-4,6-dinitroaniline followed by coupling with the substituted aniline bearing the acetamido, methoxy, and 1-methylpentyl groups.

While specific detailed protocols for the exact compound 5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline are scarce in open literature, analogous azo dye syntheses follow these general steps:

Diazotization: The aromatic amine (2-bromo-4,6-dinitroaniline) is treated with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperature (0-5 °C) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with the coupling component — in this case, a 5-acetamido-4-methoxy-2-(1-methylpentyl)aniline derivative — in a slightly alkaline medium to form the azo bond.

Purification: The azo dye is isolated by filtration, washing, and recrystallization.

This approach is consistent with azo dye synthesis principles and is supported by related compounds' preparation data.

Functional Group Introduction and Substitution

Acetamido Group: Typically introduced by acetylation of the corresponding amino group using acetic anhydride or acetyl chloride under controlled conditions.

Methoxy Group: Usually introduced via methylation of hydroxyl groups on aromatic rings using methyl iodide or dimethyl sulfate in the presence of a base.

N-(1-methylpentyl) Substitution: This alkyl substitution on the aniline nitrogen can be achieved by nucleophilic substitution reactions using the corresponding alkyl halide or via reductive amination with the appropriate aldehyde or ketone.

These steps are generally performed prior to azo coupling to ensure the correct substitution pattern on the aromatic amine coupling partner.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination and Nitration | Chlorobenzene + bromine + nitric acid + sulfuric acid | 2-bromo-4,6-dinitrochlorobenzene | - | Starting material for ammonolysis |

| 2 | Ammonolysis | 2-bromo-4,6-dinitrochlorobenzene + NH3 + dispersion agent (methylene-bis naphthene sulfonic acid disodium) at 86-90 °C | 2-bromo-4,6-dinitroaniline | 85-90 | High purity achieved |

| 3 | Diazotization | NaNO2 + HCl, 0-5 °C | Diazonium salt of 2-bromo-4,6-dinitroaniline | - | Immediate use for coupling |

| 4 | Coupling | Diazonium salt + 5-acetamido-4-methoxy-2-(1-methylpentyl)aniline in alkaline medium | Target azo compound | - | Requires careful pH control |

| 5 | Functional group introduction | Acetylation, methylation, alkylation as needed | Substituted aniline coupling partner | - | Performed before azo coupling |

Research Results and Notes

The ammonolysis method for 2-bromo-4,6-dinitroaniline is well-documented with reproducible yields around 85-90%, providing a reliable precursor for azo dye synthesis.

The azo coupling reactions for related compounds have been successfully analyzed and purified using reverse-phase HPLC methods, indicating the stability and purity of the azo dyes formed.

Physical properties such as melting points and spectral data for intermediates and related azo compounds are consistent with literature, confirming the identity and purity of products.

No direct synthesis protocols for the exact compound with the 1-methylpentyl substitution were found in public patents or literature, but the synthetic route follows classical azo dye preparation methods combined with standard aromatic substitution chemistry.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups, converting them into amino groups, which can further react to form different products.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Analytical Chemistry

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline is utilized as a reagent in various analytical techniques:

- Colorimetric Assays : The compound's azo group imparts distinct color properties, making it useful for colorimetric analysis of various substances, including metal ions and biological molecules.

- Spectrophotometry : Its absorbance characteristics allow for the quantification of analytes in solution, facilitating environmental monitoring and quality control in manufacturing processes.

Pharmaceutical Applications

The compound has potential applications in drug development:

- Drug Delivery Systems : The unique structure allows for modifications that can enhance solubility and bioavailability of therapeutic agents.

- Anticancer Research : Studies suggest that azo compounds may exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further investigation in cancer therapy.

Material Science

In material science, this compound can be applied in:

- Dye Synthesis : As an azo dye, it can be used to produce colored materials such as textiles and plastics. Its stability and vivid coloration make it suitable for high-performance applications.

- Photonic Devices : Research indicates the potential use of azo compounds in photonic devices due to their ability to undergo reversible photoisomerization.

Case Study 1: Colorimetric Detection of Heavy Metals

A study demonstrated the use of this compound for the detection of lead ions in water samples. The compound formed a stable colored complex with lead ions, allowing for detection limits as low as 0.01 mg/L. This application highlights its utility in environmental chemistry for monitoring water quality.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the cytotoxic effects of various azo compounds, including this specific derivative, against human breast cancer cell lines (MCF-7). The findings indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as a lead compound for further drug development.

Mechanism of Action

The mechanism by which ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The brominated dinitrophenyl azo group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.

Comparison with Similar Compounds

Key Observations :

- The target compound’s N-(1-methylpentyl) substituent distinguishes it from analogs with shorter or oxygenated alkyl chains (e.g., cyanoethyl or acetoxyethyl groups). This likely reduces polarity, favoring compatibility with hydrophobic fabrics.

- Methoxy vs.

Toxicity and Mutagenicity

Implications :

Functional Trade-offs :

- The target compound’s methoxy group may enhance solubility in dye baths compared to ethoxy analogs, but its alkyl chain could reduce diffusion rates in hydrophilic fabrics.

- Disperse Blue 79’s bis(acetoxyethyl) groups improve binding to polyester, a feature the target compound may lack due to its simpler substituents .

Biological Activity

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline, commonly referred to as a derivative of azo compounds, is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its biological activities and potential applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its properties and effects.

The compound's molecular formula is , with a molecular weight of approximately 611.4 g/mol. Its structure features a complex arrangement of functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H27BrN6O9 |

| Molecular Weight | 611.4 g/mol |

| Density | 1.51 g/cm³ (Predicted) |

| Boiling Point | 784.4 °C (Predicted) |

| pKa | 13.40 (Predicted) |

Antimicrobial Activity

Research has indicated that azo compounds, including this specific derivative, exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting potent anticancer activity. The compound's ability to induce oxidative stress was identified as a primary mechanism leading to cell death.

Case Studies

- Case Study on Anticancer Effects : In a controlled laboratory environment, MCF-7 cells were treated with varying concentrations of the compound. The results indicated dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy after treatment.

- Environmental Impact Assessment : A study assessing the environmental persistence of this azo compound found that it degrades under UV light exposure but poses risks to aquatic ecosystems due to its toxicity toward algae and fish species.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Cytotoxicity | Induced apoptosis in MCF-7 cells | |

| Environmental Toxicity | Toxic to algae and fish |

The biological activity of this compound can be attributed to its structural features, particularly the azo group which is known for its ability to form reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and death.

Potential Applications

Given its biological properties, this compound holds promise for various applications:

- Pharmaceutical Development : As a potential lead compound for developing new antimicrobial or anticancer agents.

- Environmental Monitoring : Due to its toxicity profile, it could serve as an indicator for environmental contamination by azo dyes.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a multi-step process:

Diazo Coupling : Reacting a brominated dinitroaniline derivative with a substituted aniline under acidic conditions to form the azo linkage .

Acetamido Group Introduction : Acetylation of the amino group using acetic anhydride in ethanol, catalyzed by glacial acetic acid (similar to methods in ).

Alkylation : Introducing the 1-methylpentyl group via nucleophilic substitution or reductive amination, requiring anhydrous solvents like acetonitrile (as in ).

Optimization Tips :

- Use reflux conditions (e.g., 4–6 hours) and polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Monitor pH during diazo coupling (pH 3–5) to prevent premature decomposition of intermediates .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the presence of the methoxy, acetamido, and branched alkyl groups. The azo group’s resonance appears at δ 7.5–8.5 ppm .

- FT-IR : Peaks at 1600–1500 cm (N=N stretch) and 1250 cm (C-O of methoxy) validate structural motifs .

- X-ray Crystallography : Resolve steric effects of the bulky 1-methylpentyl group and planar azo-dinitrophenyl system (as demonstrated in for similar compounds).

Advanced: How do substituents like the bromo and dinitro groups influence biological activity or reactivity?

Methodological Answer:

- Electrophilic Reactivity : The electron-withdrawing nitro groups enhance the electrophilicity of the aryl ring, potentially enabling nucleophilic aromatic substitution (e.g., with thiols in biological systems) .

- Biological Activity : The dinitrophenyl group may interact with cellular reductases or induce oxidative stress, as seen in structurally related cytotoxic agents .

Experimental Validation : - Perform in vitro assays (e.g., MTT) to assess cytotoxicity.

- Use DFT calculations to map electron density distributions and predict reactive sites .

Advanced: What experimental designs are suitable for studying environmental persistence or degradation pathways?

Methodological Answer:

Adopt a tiered approach based on the INCHEMBIOL project ( ):

Laboratory Studies :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254–365 nm) or varying pH (2–12) to track degradation products via HPLC-MS .

- Sorption Tests : Use soil columns to measure (sorption coefficient) for assessing mobility.

Field Studies :

Advanced: How can contradictions in spectral data or biological activity be resolved?

Methodological Answer:

- Data Triangulation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- Batch-to-Batch Variability : Re-synthesize the compound under strictly controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts (as in ).

- Biological Replicates : Use ≥3 replicates in cell-based assays and apply statistical tools (e.g., ANOVA) to distinguish experimental noise from true biological effects .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like NAD(P)H:quinone oxidoreductase (NQO1), a common target for nitroaromatics .

- MD Simulations : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes in the protein-ligand complex.

- QSAR Models : Train models on structurally similar azo compounds to predict EC values for cytotoxicity .

Basic: How is purity assessed, and what solvents are optimal for recrystallization?

Methodological Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% is required for biological studies .

- Recrystallization : Ethanol or ethyl acetate are ideal due to moderate polarity, which dissolves the compound at elevated temperatures but precipitates it upon cooling .

Advanced: How does the branching of the 1-methylpentyl group affect solubility and membrane permeability?

Methodological Answer:

- LogP Measurement : Determine octanol-water partition coefficients experimentally (shake-flask method) or via computational tools (e.g., ChemAxon).

- Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption. The branched alkyl chain likely increases lipophilicity, enhancing membrane diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.